molecular formula C9H12NO7P B008530 Foslevodopa CAS No. 101141-95-1

Foslevodopa

Cat. No.: B008530
CAS No.: 101141-95-1
M. Wt: 277.17 g/mol
InChI Key: YNDMEEULGSTYJT-LURJTMIESA-N
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Description

Foslevodopa is a soluble formulation of levodopa, a prodrug used in the treatment of Parkinson’s disease. It is often combined with foscarbidopa, another prodrug, to enhance its efficacy. This compound is administered as a continuous subcutaneous infusion, providing a stable and consistent delivery of levodopa to the brain, which helps manage the motor symptoms associated with Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Foslevodopa is synthesized through a series of chemical reactions that involve the phosphorylation of levodopa. The process typically involves the use of phosphorylating agents under controlled pH conditions to ensure the stability and solubility of the final product .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving pH-adjusted lyophilized materials in water. The solutions are then infused subcutaneously in healthy volunteers to test the stability and efficacy of the compound. The production process ensures high water solubility and chemical stability near physiological pH .

Chemical Reactions Analysis

Types of Reactions

Foslevodopa undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include different derivatives of levodopa, which can have varying degrees of efficacy and stability .

Scientific Research Applications

Foslevodopa has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Foslevodopa exerts its effects by being converted into levodopa in the body, which then crosses the blood-brain barrier and is converted into dopamine. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease. The molecular targets and pathways involved include the dopaminergic neurons in the brain, which are responsible for the production and regulation of dopamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to provide a stable and consistent delivery of levodopa through continuous subcutaneous infusion. This method of administration helps maintain steady dopamine levels in the brain, reducing motor fluctuations and improving the overall quality of life for patients with Parkinson’s disease .

Properties

CAS No.

101141-95-1

Molecular Formula

C9H12NO7P

Molecular Weight

277.17 g/mol

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid

InChI

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1

InChI Key

YNDMEEULGSTYJT-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Key on ui other cas no.

101141-95-1

Synonyms

DOPA 4-phosphate
DOPA 4-phosphate, (32)P-(L-Tyr)-isomer
DOPA 4-phosphate, (L-Tyr)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foslevodopa
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Foslevodopa
Reactant of Route 3
Foslevodopa
Reactant of Route 4
Foslevodopa
Reactant of Route 5
Foslevodopa
Reactant of Route 6
Foslevodopa

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